

Optimizing the viscosity of SikaBiresin TD-165 for specific applications

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Technical Support Center: SikaBiresin® TD-165 Viscosity Optimization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the viscosity of the SikaBiresin® **TD-165** system for specific experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of the SikaBiresin® **TD-165** system at room temperature?

A1: The viscosity of the mixed SikaBiresin® TD-150/**TD-165** system is approximately 500 mPa·s at 25°C. The individual components, SikaBiresin® TD-150 (Resin A) and SikaBiresin® **TD-165** (Hardener B), have viscosities of approximately 500 mPa·s and 650 mPa·s, respectively, at the same temperature.[1][2]

Q2: How does temperature affect the viscosity of the SikaBiresin® **TD-165** system?

A2: Increasing the ambient and material temperature will decrease the viscosity of the resin system, making it flow more easily.[3] Conversely, lower temperatures will increase the viscosity. For every 10°C increase above room temperature, the viscosity is generally halved, but this will also reduce the working time (pot life) of the mixed resin.[4] For thin layers (1-5







mm), a warmer room (25–30°C) is recommended to accelerate curing and achieve optimal properties.[1][2]

Q3: Can I use solvents or other additives to lower the viscosity of the SikaBiresin® **TD-165** system?

A3: Yes, the viscosity of epoxy and polyurethane systems can be lowered by adding diluents. These are categorized as reactive or non-reactive diluents. However, it is crucial to note that adding any substance not specified by the manufacturer can affect the final properties of the cured material, such as hardness, chemical resistance, and mechanical strength.[5][6] Compatibility testing is highly recommended.

Q4: What is the difference between reactive and non-reactive diluents?

A4: Reactive diluents have functional groups (e.g., epoxy groups) that participate in the curing reaction, becoming a permanent part of the polymer network.[7][8] This generally has a lesser impact on the final mechanical properties compared to non-reactive diluents.[7] Non-reactive diluents, such as certain solvents or plasticizers, do not chemically react with the resin system and can affect the cured properties more significantly, potentially leading to reduced strength and chemical resistance.[5][9]

Q5: What are some common problems related to viscosity when working with SikaBiresin® **TD-165**?

A5: Common issues include the resin being too thick to pour or degas effectively, leading to trapped air bubbles.[10] Another issue can be the crystallization of the resin component (Part A) after prolonged storage at low temperatures, which significantly increases its viscosity.[1][2]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause	Troubleshooting Steps
High Viscosity of Mixed Resin	Low ambient or material temperature.	Gently warm the individual components (A and B) separately before mixing. A water bath set to 30-40°C can be effective. Be aware that this will reduce the pot life.[4]
Improper mixing ratio.	Ensure the correct mix ratio of 100 parts by weight of Resin A to 50 parts by weight of Hardener B is used.[1]	
Crystallization of Resin (Part A).	If Part A appears cloudy or solid, warm it up to a maximum of 70°C until the crystals dissolve. Allow it to cool to the recommended processing temperature before use.[1][2]	
Air Bubbles in Cured Resin	High viscosity preventing bubble release.	Reduce viscosity by warming the resin. After pouring, allow the mixture to self-degas for up to 10 minutes. A vacuum chamber can also be used for degassing before pouring.[2] Passing a hot air gun briefly over the surface can help remove remaining bubbles.[2]
Vigorous mixing.	Mix the components thoroughly but gently to avoid introducing excessive air. Scrape the sides and bottom of the mixing container to ensure a homogenous mixture. [1]	



Inconsistent Curing	Poor mixing of components.	After initial mixing, transfer the resin to a second clean container and mix again to ensure all material is well-blended.[2]
Incorrect mix ratio or incompatible additives.	Verify the mix ratio and ensure any additives are compatible and used at the correct concentration.	

Data Presentation

Table 1: Viscosity of SikaBiresin® TD-150/TD-165 System Components

Component	Viscosity at 25°C (mPa·s)
SikaBiresin® TD-150 (Resin A)	~500
SikaBiresin® TD-165 (Hardener B)	~650
Mixed System (A+B)	~500

Source: SikaBiresin® TD-150/**TD-165** Product Data Sheet[1]

Table 2: Illustrative Example of Viscosity Reduction in an Epoxy Resin System Using a Reactive Diluent

Percentage of Reactive Diluent (by weight)	Resulting Viscosity (mPa·s)	Percentage Viscosity Reduction
0%	8592	0%
10%	1900	77.9%
20%	Not specified, but further reduction expected	>77.9%



Disclaimer: This data is for a different epoxy system modified with a glycidyl methacrylate-based reactive diluent and is provided for illustrative purposes only.[7] Users should conduct their own tests to determine the effect of any diluent on the SikaBiresin® **TD-165** system.

Experimental Protocols Protocol for Viscosity Measurement using a Brookfield Viscometer

This protocol is based on general procedures for measuring resin viscosity and should be adapted to the specific equipment available.

Objective: To determine the viscosity of the SikaBiresin® **TD-165** system at various temperatures or with the addition of diluents.

Materials:

- SikaBiresin® TD-150 and TD-165
- Brookfield Viscometer with appropriate spindles (e.g., RV series)
- Temperature-controlled water bath or heating chamber
- Disposable beakers and mixing spatulas
- · Calibrated digital scale
- Thermometer or thermocouple

Procedure:

- Preparation:
 - If testing the effect of temperature, pre-condition the separate Resin A and Hardener B components to the desired temperature for at least 1 hour.[11]
 - If testing the effect of a diluent, accurately weigh the desired amount of diluent and add it to Resin A. Mix thoroughly until homogeneous.



· Mixing:

- Accurately weigh Resin A (and any diluent) and Hardener B in the correct 100:50 ratio by weight into a clean, dry beaker.
- Mix the components thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a uniform mixture. Avoid vigorous mixing to minimize air entrapment.

Viscosity Measurement:

- Immediately place the beaker with the mixed resin into the temperature-controlled environment.
- Select an appropriate spindle and rotational speed on the Brookfield Viscometer based on the expected viscosity range.
- Lower the spindle into the center of the resin until it is immersed to the marked level.
- Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
- Record the viscosity reading in mPa·s (or cP), the temperature, the spindle used, and the rotational speed.

Data Analysis:

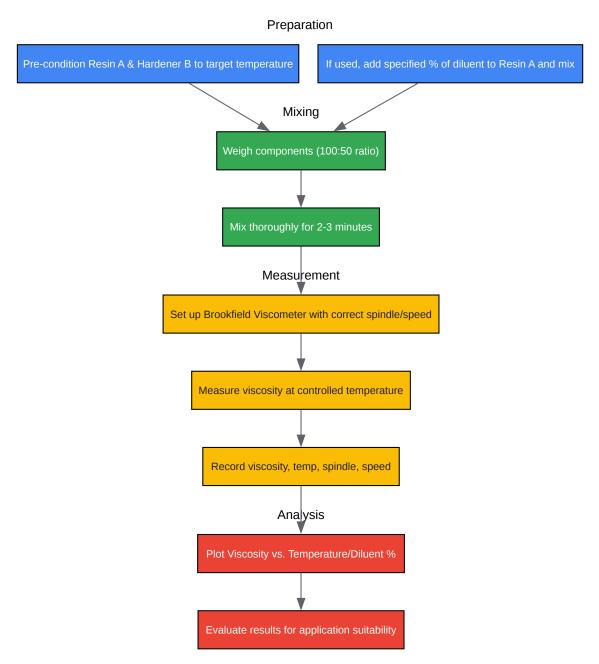
- For temperature studies, plot viscosity as a function of temperature.
- For diluent studies, plot viscosity as a function of the percentage of diluent added.

Visualizations

Caption: Troubleshooting workflow for high viscosity issues.



Experimental Workflow for Viscosity Modification



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Caption: Workflow for viscosity modification experiments.



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